![molecular formula C11H13N3O3 B2846639 N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine CAS No. 339010-27-4](/img/structure/B2846639.png)

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

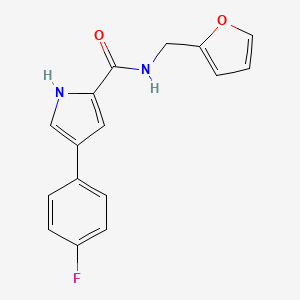

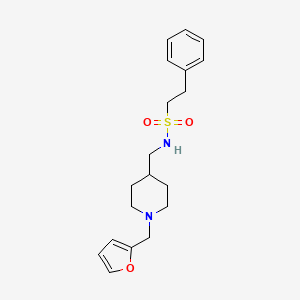

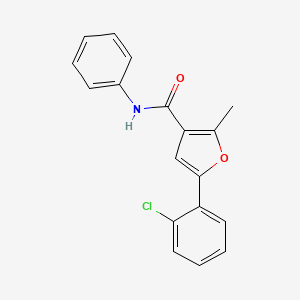

“N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine” is a chemical compound with the IUPAC name 1-(4-nitrophenyl)-4-piperidinone oxime . It has a molecular weight of 235.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,9H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 235.24 , and its IUPAC name is 1-(4-nitrophenyl)-4-piperidinone oxime .Aplicaciones Científicas De Investigación

Antioxidant Properties and Imaging Applications

Nitroxides, including piperidine-based radicals and their hydroxylamines, are recognized for their significant role as antioxidants. They serve as spin labels for proteins, spin probes for oximetry, pH, or redox status in electron paramagnetic resonance (EPR) imaging, and as contrast agents in magnetic resonance imaging (MRI). The stability of these radicals against reduction in biological environments, which turns them into diamagnetic hydroxylamines, is a critical factor in their spectroscopic and imaging applications (Babic, Orio, & Peyrot, 2020). The development of tetraethyl-substituted piperidine nitroxides showed promising results in enhancing stability and prolonging in vivo half-lives, making them suitable for EPR and MRI imaging applications (Babic, Orio, & Peyrot, 2020).

Reactivity with Reactive Oxygen Species

The reactivity of hydroxylamines derived from piperidine nitroxides with reactive oxygen species such as peroxynitrite and superoxide has been studied extensively. These compounds can act as spin traps, capturing reactive radicals and thus serving as powerful tools in the detection and quantification of these species in chemical and biological systems (Dikalov, Skatchkov, & Bassenge, 1997). Such applications are crucial in understanding oxidative stress and its implications in various diseases.

Polymer Degradation and Stability

In polymer science, hindered piperidine derivatives demonstrate significant antioxidant properties, contributing to the stabilization of polymers like polypropylene against oxidative degradation. The transformation of piperidine into nitroxyl radicals and hydroxylamines plays a key role in the cyclical regenerative process, acting as chain-breaking antioxidants and thus improving polymer stability (Bagheri, Chakraborty, & Scott, 1982).

Nitroxide Metabolism and Toxicity Studies

Nitroxide compounds, including those based on piperidine, have been evaluated for their toxicity and potential as in vivo contrast enhancers in magnetic resonance imaging. These studies provide essential insights into the safety profiles of nitroxides and their metabolites, paving the way for their application in clinical diagnostics (Afzal, Brasch, Nitecki, & Wolff, 1984).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWOTQQRXVZHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)

![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)